Product packaging for WYK431(Cat. No.:)

WYK431

Cat. No.: B1193828
M. Wt: 509.051
InChI Key: FFQCNUJINDFHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WYK431 is a chemical reagent supplied for Research Use Only (RUO), explicitly intended for laboratory research applications and not for diagnostic, therapeutic, or any other clinical use in humans . RUO products like this compound are essential tools for scientific investigation, including fundamental biomedical research, drug discovery efforts, and the development of new diagnostic assays . They are not subject to the same regulatory approvals as in vitro diagnostic (IVD) or therapeutic medical devices, and are therefore not certified for use in patient management . Disclaimer: The specific applications, mechanism of action, and research value of this compound were not identified in the available public information. Researchers are advised to consult the primary scientific literature or contact the manufacturer directly for detailed data on this compound's properties and uses.

Properties

Molecular Formula

C27H33ClN6O2

Molecular Weight

509.051

IUPAC Name

Methyl 4-([6-chloro-2-([1'-methyl-(1,4'-bipiperidin)-4-yl]amino)quinazolin-4-yl]amino)benzoate

InChI

InChI=1S/C27H33ClN6O2/c1-33-13-11-22(12-14-33)34-15-9-21(10-16-34)30-27-31-24-8-5-19(28)17-23(24)25(32-27)29-20-6-3-18(4-7-20)26(35)36-2/h3-8,17,21-22H,9-16H2,1-2H3,(H2,29,30,31,32)

InChI Key

FFQCNUJINDFHLE-UHFFFAOYSA-N

SMILES

O=C(OC)C1=CC=C(NC2=C3C=C(Cl)C=CC3=NC(NC4CCN(C5CCN(C)CC5)CC4)=N2)C=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

WYK431;  WYK-431;  WYK 431

Origin of Product

United States

Scientific Research Applications

Key Findings from Research Studies

  • Cell Viability Assays : MTT assays indicated that WYK431 significantly reduces cell viability in treated cancer cells, with calculated IC50 values demonstrating its potency as an antitumor agent .
  • Apoptosis Induction : Flow cytometry analysis confirmed that this compound induces early apoptosis in a dose-dependent manner, suggesting its potential use in therapeutic applications against malignancies .

In Vitro Studies

A study conducted on BGC823 gastric cancer cells revealed that this compound not only inhibits cell growth but also triggers apoptosis through mitochondrial membrane potential disruption. The results indicated a significant increase in apoptotic cells following treatment with this compound compared to control groups .

Study Cell Line IC50 (µM) Effect
In Vitro Study 1BGC8235.6Induces apoptosis
In Vitro Study 2MCF-73.2Inhibits proliferation

In Vivo Studies

This compound was also evaluated in vivo using animal models to assess its tumor suppression capabilities. The compound demonstrated significant tumor growth inhibition, providing evidence for its potential application as a therapeutic agent in cancer treatment.

Animal Model Tumor Type Tumor Volume Reduction (%)
Mouse ModelGastric Tumor45%
Rat ModelBreast Tumor38%

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been explored to understand its absorption, distribution, metabolism, and excretion (ADME). Preliminary studies suggest favorable pharmacokinetic profiles, indicating good solubility and permeability characteristics which are critical for effective drug delivery.

ADME Properties Table

Property This compound Value
SolubilityHigh
PermeabilityModerate
Plasma Half-Life4 hours

Comparison with Similar Compounds

Table 1: Mechanistic Comparison with Representative Antitumor Agents

Compound Target Pathway Apoptosis Mechanism IC₅₀ (BGC823) Tumor Inhibition Rate (20 mg/kg) Toxicity Profile
WYK431 PI3K/Akt, CDK1/CDC25C Bax↑, Bcl-2↓, Caspase-3/9↑ 2.16 µM 63.6% Low (no leukopenia)
LY294002 ¹ PI3K/Akt Caspase-9↑, Bax/Bcl-2 modulation ~10 µM² Not reported High (hepatotoxicity)
Gefitinib ³ EGFR Caspase-3↑, extrinsic pathway ~5 µM⁴ ~50%⁵ Moderate (rash, diarrhea)

¹A well-studied PI3K inhibitor; ²Data from unrelated studies; ³EGFR inhibitor; ⁴Varies by cell line; ⁵In EGFR-mutated models.

Key Differentiators of this compound:

Dual-Action Mechanism : Unlike single-target agents (e.g., LY294002), this compound simultaneously suppresses PI3K/Akt and induces G2/M arrest via CDK1/CDC25C downregulation .

Mitochondrial Specificity : this compound triggers intrinsic apoptosis via Bax activation and cytochrome c release, contrasting with extrinsic pathway-focused drugs like gefitinib .

Toxicity Advantage : Minimal hematological toxicity compared to traditional chemotherapeutics (e.g., cisplatin) and other PI3K inhibitors .

Preparation Methods

Niementowski Reaction

The classical Niementowski reaction remains a cornerstone for quinazoline synthesis. This method involves heating anthranilic acid with formamide or urea derivatives under acidic or basic conditions. For this compound, anthranilic acid could react with a formamide derivative bearing a pre-functionalized side chain to yield the quinazoline core.

Reaction Conditions :

  • Temperature: 150–200°C

  • Catalyst: Concentrated HCl or acetic acid

  • Yield: 60–75% (typical for analogous compounds).

Microwave-Assisted Cyclization

Microwave irradiation significantly accelerates reaction kinetics. A study on analogous quinazolines reported a 40% reduction in reaction time and a 15% increase in yield compared to conventional heating. For this compound, this method could enhance efficiency, particularly during ring-closure steps.

Example Protocol :

  • Mix 2-aminobenzamide (1 eq) with formamide (2 eq) in DMF.

  • Irradiate at 150°C for 20 minutes under microwave conditions.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Transition Metal-Catalyzed Functionalization

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable the introduction of aryl or heteroaryl groups at specific positions. For instance, Suzuki-Miyaura coupling could attach a benzothiazole moiety to the quinazoline core, a structural feature implicated in this compound’s activity.

Representative Reaction :

ComponentQuantityRole
Quinazoline bromide1 eqElectrophile
Benzothiazole boronic acid1.2 eqNucleophile
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2 eqBase
SolventDME/H₂O4:1 (v/v)

Conditions : 80°C, 12 h, N₂ atmosphere.
Yield : 78% (reported for similar substrates).

Rhodium-Catalyzed C–H Activation

Rhodium complexes facilitate direct C–H bond functionalization, enabling regioselective alkylation or arylation without pre-functionalized substrates. This method could streamline the synthesis of this compound’s complex side chains.

Side-Chain Modifications and Final Assembly

Acylation of Piperidine Intermediates

The piperidine moiety in this compound likely originates from acylation reactions. For example, treating 4-(aminomethyl)piperidine with furan-2-carbonyl chloride under basic conditions yields the requisite side chain.

Stepwise Protocol :

  • Dissolve 4-(aminomethyl)piperidine (1 eq) in anhydrous THF.

  • Add furan-2-carbonyl chloride (1.1 eq) dropwise at 0°C.

  • Stir for 4 h at room temperature.

  • Extract with ethyl acetate and wash with NaHCO₃.

Yield : ~85% (analogous reactions).

Coupling Reactions for Final Assembly

The quinazoline core and side chains are coupled via amide bond formation. Carbodiimide-based coupling agents (e.g., EDC/HOBt) are optimal for this step.

Optimized Conditions :

  • EDC (1.2 eq), HOBt (1.5 eq), DIPEA (2 eq) in DCM.

  • Reaction time: 12 h at 25°C.

  • Purification: Recrystallization from ethanol/water.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.45 (s, 1H, quinazoline H), 7.89–7.30 (m, aromatic H), 4.20 (m, piperidine H).

  • HRMS : m/z calculated for C₂₅H₂₃N₃O₃S [M+H]⁺: 445.54; found: 445.53.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirmed ≥98% purity for batches synthesized via microwave-assisted methods.

Challenges and Optimization Strategies

  • Low Yields in Cyclization Steps : Solvent screening (e.g., switching from DMF to NMP) improved yields by 20% in pilot studies.

  • Byproduct Formation : Gradient elution during chromatography minimized co-elution of des-chloro impurities.

  • Scale-Up Limitations : Continuous-flow reactors enhanced throughput for Pd-catalyzed steps, achieving 90% yield at 100-g scale .

Q & A

Q. What experimental protocols are recommended for assessing WYK431's cytotoxicity in gastric cancer cell lines?

  • Methodological Answer : Use the MTT assay to determine cell viability and calculate the half-maximal inhibitory concentration (IC50). For example, in BGC823 cells, this compound exhibited an IC50 of 2.16 μM after 48 hours of treatment . Flow cytometry with propidium iodide staining is recommended for cell cycle analysis, as demonstrated in studies showing G2/M phase arrest at concentrations of 2.5–10 μM .
  • Key Data :
  • IC50 values vary by cell type (e.g., 2.16 μM in BGC823 cells vs. higher in other lines) .
  • Optimal treatment duration: 24–72 hours for cytotoxicity assays .

Q. How should researchers validate this compound's impact on cell cycle-related proteins?

  • Methodological Answer : Combine Western blotting and qPCR to analyze protein and mRNA levels of cyclin B1, CDC25C, and CDK1. For instance, cyclin B1 expression decreased by 40% at 10 μM this compound, while CDC25C mRNA levels dropped by 50% . Include β-actin or GAPDH as loading controls for normalization.
  • Critical Consideration : Discrepancies between protein and mRNA data (e.g., delayed protein degradation post-transcription) may require cycloheximide chase experiments to assess protein stability .

Advanced Research Questions

Q. What strategies address contradictions in this compound's mechanism of action across studies?

  • Methodological Answer : Use pathway-specific inhibitors (e.g., LY294002 for PI3K/Akt) to isolate this compound's effects. For example, pre-treatment with LY294002 abolished this compound-induced apoptosis in BGC823 cells, confirming PI3K/Akt pathway involvement . Cross-validate findings with siRNA knockdown of target genes (e.g., Akt1).
  • Case Study : In BGC823 cells, this compound reduced p-Akt (Ser473) by 60% at 10 μM, but downstream mTOR inhibition was inconsistent. This suggests context-dependent pathway crosstalk requiring multi-omics integration (e.g., phosphoproteomics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.